

Comparative Guide: Receptor Selectivity of 2C-B vs. Classical Phenethylamines

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Compound of Interest

Compound Name: *N-ethyl-1-(4-methoxyphenyl)propan-1-amine*

CAS No.: 40023-81-2

Cat. No.: B1622902

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Executive Summary

This guide provides a technical comparison of 2C-B, a quintessential 2,5-dimethoxy-4-substituted phenethylamine, against three structural analogs representing distinct pharmacological classes: Mescaline (the naturally occurring prototype), DOI (a high-potency amphetamine tool compound), and MDMA (a transporter-selective entactogen).

Key Technical Insight: While all four compounds share a phenethylamine backbone, 2C-B is distinguished by a "balanced" high-affinity profile for 5-HT

and 5-HT

receptors with negligible affinity for monoamine transporters (SERT/DAT/NET). This contrasts sharply with MDMA (transporter-dominant) and Mescaline (low-potency, modest selectivity).

Structural Basis of Selectivity (SAR)

The selectivity profile of 2C-B is dictated by the substitution at the 4-position of the phenyl ring.

- The 2,5-Dimethoxy Pattern: Essential for 5-HT

receptor recognition.

- The 4-Bromo Substitution (2C-B): The large, lipophilic bromine atom fills a hydrophobic pocket in the receptor (Val156 in 5-HT), increasing affinity by ~100-fold compared to Mescaline.
- The Alpha-Methyl Group (DOI/MDMA): The addition of an -methyl group (creating an amphetamine) generally protects against MAO degradation and can enhance potency, but often increases adrenergic binding.

Comparative SAR Table

Compound	Backbone	4-Position	-Position	Primary Mechanism
2C-B	Phenethylamine	Bromo (-Br)	H	5-HT Agonist
Mescaline	Phenethylamine	Methoxy (-OMe)	H	5-HT Agonist (Weak)
DOI	Amphetamine	Iodo (-I)	Methyl	5-HT Agonist (Potent)
MDMA	Amphetamine	Methylenedioxy	Methyl	SERT/DAT/NET Releaser

Receptor Binding Profiles (Data)

The following data aggregates binding affinities (

) from radioligand binding assays. Lower

values indicate higher affinity.^{[1][2]}

Experimental Note: Values are derived from competition binding assays using human cloned receptors.

- 5-HT

Source: [

H]Ketanserin displacement (Antagonist label) or [

I]DOI (Agonist label).

- Transporter Source: [

H]Citalopram (SERT) / [

H]Mazindol (DAT).

Table 1: Comparative Binding Affinities (in nM)[3]

Receptor / Target	2C-B (Focal)	Mescaline (Ref)	DOI (Tool)	MDMA (Control)
5-HT	1 - 10	3,000 - 6,000	0.5 - 2.0	> 10,000
5-HT	2 - 15	2,000 - 4,000	2.0 - 5.0	> 10,000
5-HT	> 5,000	1,600 - 6,000	> 10,000	> 10,000
SERT	> 10,000	> 10,000	> 10,000	600
DAT	> 10,000	> 10,000	> 10,000	1,500
Selectivity	5-HT Selective	Non-selective	5-HT Selective	Transporter Selective

Interpretation:

- 2C-B displays nanomolar affinity for 5-HT

but is virtually inactive at transporters, distinguishing it from the neurotoxic potential of MDMA.

- Mescaline requires micromolar concentrations for activation, explaining the high human dosage (200-500 mg) compared to 2C-B (15-25 mg).

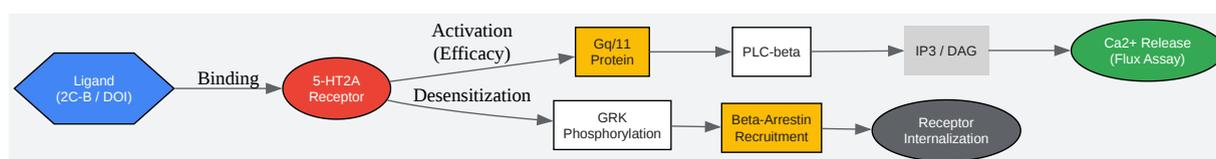
Functional Selectivity & Signaling Pathways[2][4][5][6][7][8]

Binding affinity does not equate to efficacy. 2C-B acts as a partial agonist at 5-HT

, whereas DOI is a full agonist. This difference is crucial for the "Head Twitch Response" (HTR) in rodent models, a proxy for psychedelic activity.

Signaling Cascade Diagram

The following diagram illustrates the bifurcation between G-protein signaling (canonical) and -Arrestin recruitment (biased), which is critical for understanding tolerance and efficacy.



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Caption: Divergent signaling pathways at the 5-HT2A receptor. 2C-B exhibits biased agonism, favoring Gq-mediated Calcium flux over Beta-Arrestin recruitment compared to endogenous serotonin.

Experimental Protocols

To replicate the data above, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine

values for 5-HT

. Validation: Specific binding must exceed 85% of total binding.

- Membrane Prep: Use HEK293 cells stably expressing human 5-HT_{2A} receptor.
 - . Homogenize in 50 mM Tris-HCl (pH 7.4).
- Ligand Selection:
 - Agonist State: Use [³H]DOI (0.5 nM).
 - Antagonist State: Use [³H]Ketanserin (1.0 nM).
- Incubation: Incubate membranes (20 µg protein) with radioligand and competing 2C-B (10 nM to 10 µM) for 60 min at 37°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
- Analysis: Calculate B_{max} and K_d via non-linear regression; convert to IC₅₀ using the Cheng-Prusoff equation:
$$IC_{50} = \frac{K_d}{1 + \frac{[L]}{K_d}}$$

Protocol B: Calcium Flux Assay (Functional Efficacy)

Objective: Measure

and

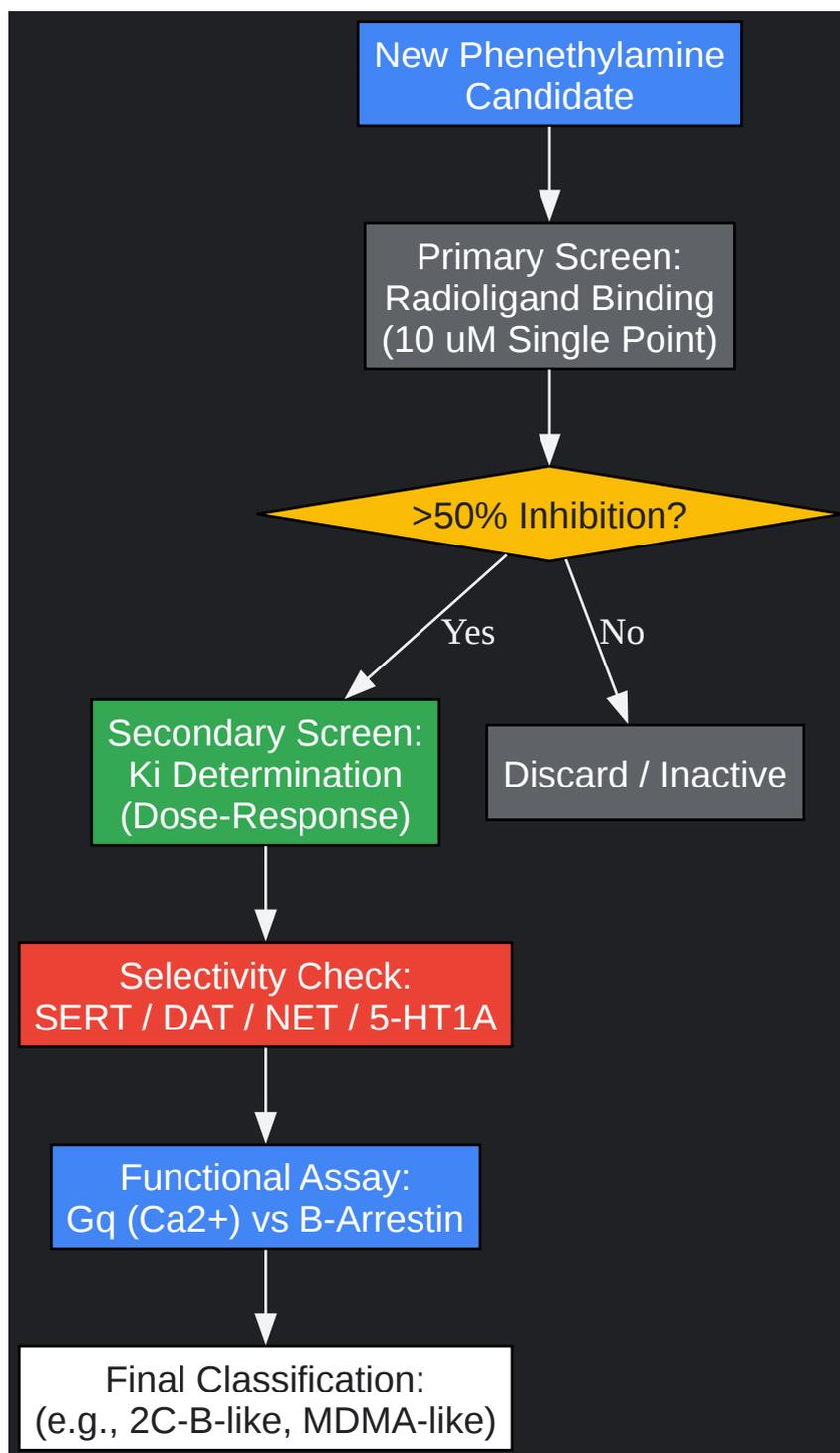
(efficacy relative to 5-HT). Validation: Positive control (10

M 5-HT) must elicit max fluorescence.

- Cell Loading: Seed CHO-K1 cells expressing 5-HT in 96-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min.
- Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation.
- Injection: Inject 2C-B (serial dilutions).
- Readout: Record peak fluorescence change ().
- Normalization: Normalize data as % of maximal 5-HT response ().
 - Expected 2C-B Result: Partial agonist (~60-80%).
 - Expected DOI Result: Full agonist (~90-100%).

Comparative Workflow Visualization

The following diagram outlines the logical flow for profiling a new phenethylamine against the 2C-B standard.



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Caption: High-Throughput Screening (HTS) workflow for categorizing novel phenethylamines based on the 2C-B archetype.

References

- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[3] *European Neuropsychopharmacology*. [3][4]
- Nichols, D. E. (2016). Hallucinogens. *Pharmacological Reviews*.
- Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type.[5] *Journal of Pharmacology and Experimental Therapeutics*.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[6][7] *Neuropharmacology*.

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- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [6. biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- [7. Receptor interaction profiles of novel N-2-methoxybenzyl \(NBOMe\) derivatives of 2,5-dimethoxy-substituted phenethylamines \(2C drugs\) - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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